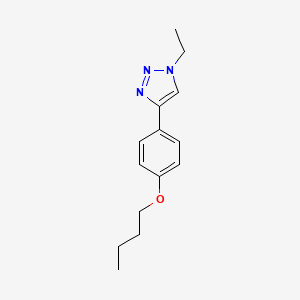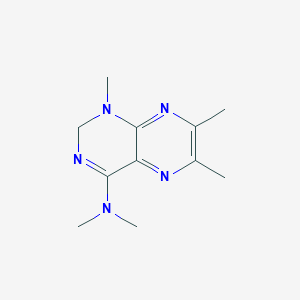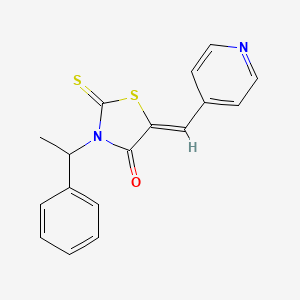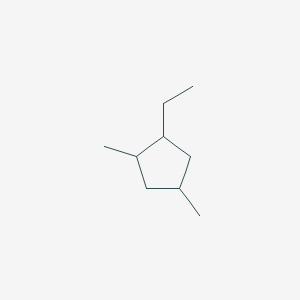![molecular formula C22H30N4O4 B14168254 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900881-22-3](/img/structure/B14168254.png)
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido-pyrrolo-pyrimidine core with various substituents, such as methoxypropyl, methyl, and methylethoxypropyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrido-Pyrrolo-Pyrimidine Core: The core structure is typically synthesized through a series of cyclization reactions involving appropriate precursors. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres.
Introduction of Substituents: The methoxypropyl, methyl, and methylethoxypropyl groups are introduced through alkylation or acylation reactions. These steps may involve the use of reagents such as alkyl halides or acyl chlorides, along with bases or acids to facilitate the reactions.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, ensuring the safety and environmental sustainability of the production process would be crucial.
化学反応の分析
Types of Reactions
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other reagents in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substituents and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
900881-22-3 |
|---|---|
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC名 |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H30N4O4/c1-15(2)30-13-6-9-23-21(27)18-14-17-20(25(18)11-7-12-29-4)24-19-16(3)8-5-10-26(19)22(17)28/h5,8,10,14-15H,6-7,9,11-13H2,1-4H3,(H,23,27) |
InChIキー |
IQICBRXRWWSXHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCOC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
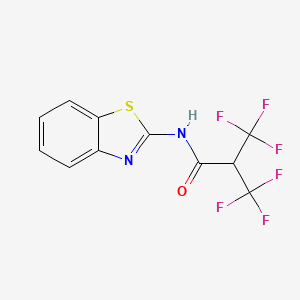

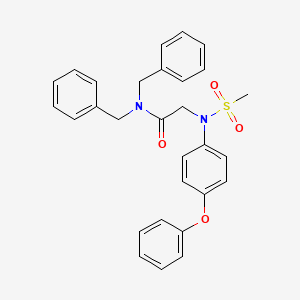

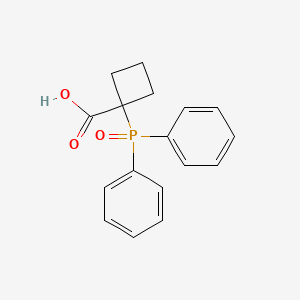

![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
